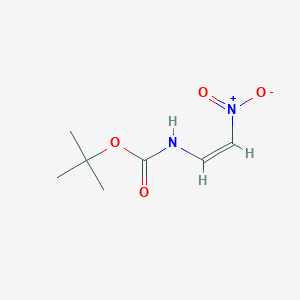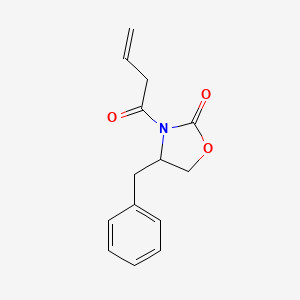
4-Benzyl-3-but-3-enoyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . This compound is known for its role as an intermediate in the synthesis of various bioactive molecules, including emericellamide A, a marine cyclic depsipeptide with antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone typically involves the reaction of ®-4-benzyl-3-hydroxy-2-oxazolidinone with but-3-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for (4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxo and butenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives with modified functional groups, which can be further utilized in the synthesis of bioactive molecules .
Wissenschaftliche Forschungsanwendungen
(4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and protein interactions.
Medicine: It is involved in the development of antimicrobial agents and other pharmaceuticals.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one
- (4S)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone
Uniqueness
(4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in the synthesis of bioactive molecules and the study of enzyme interactions .
Eigenschaften
Molekularformel |
C14H15NO3 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
4-benzyl-3-but-3-enoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2 |
InChI-Schlüssel |
FARHGBLTNRTZBG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B12283953.png)
![5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12283961.png)
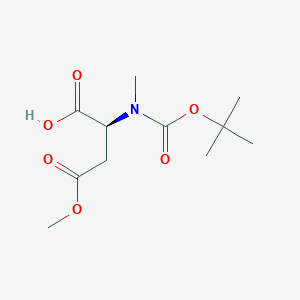



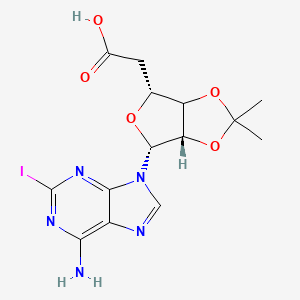

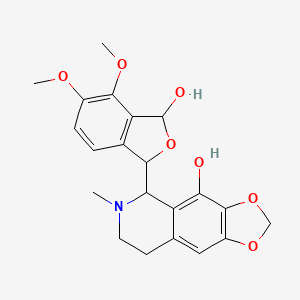

![1,1'-Cyclohexylidenebis[4-chlorobenzene]](/img/structure/B12284011.png)
